3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-STYRYL-3-(2,4-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound features a triazole-thiadiazole core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-STYRYL-3-(2,4-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2,4-dichlorophenylthiosemicarbazide. This intermediate is then cyclized with styryl ketone under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-STYRYL-3-(2,4-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-STYRYL-3-(2,4-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole core and exhibit similar antimicrobial and anti-inflammatory properties.
Thiadiazole Derivatives: Compounds with a thiadiazole core are known for their broad-spectrum biological activities, including antifungal and anticancer effects.
Uniqueness
6-STYRYL-3-(2,4-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combined triazole-thiadiazole structure, which enhances its pharmacological profile and provides a versatile scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C17H10Cl2N4S |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10Cl2N4S/c18-12-7-8-13(14(19)10-12)16-20-21-17-23(16)22-15(24-17)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ |
InChI Key |
IEJADHPURKTODC-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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